Acide Fmoc-2-amino-3,4-diméthylbenzoïque

Vue d'ensemble

Description

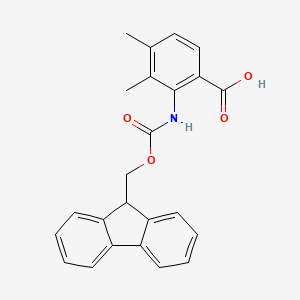

Fmoc-2-amino-3,4-dimethylbenzoic acid is a chemical compound used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-amino-3,4-dimethylbenzoic acid. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Applications De Recherche Scientifique

Fmoc-2-amino-3,4-dimethylbenzoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: It aids in the study of protein structure and function by allowing the synthesis of specific peptide sequences.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-3,4-dimethylbenzoic acid typically involves the coupling of 2-amino-3,4-dimethylbenzoic acid with Fmoc chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of Fmoc-2-amino-3,4-dimethylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-2-amino-3,4-dimethylbenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form amide bonds, which is a crucial step in peptide synthesis.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of amide bonds.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which are synthesized by sequentially adding amino acids to the growing peptide chain. The Fmoc group is removed after each coupling step to allow the next amino acid to be added .

Mécanisme D'action

The primary mechanism of action of Fmoc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for subsequent reactions. This selective protection and deprotection allow for the precise synthesis of peptides with specific sequences .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-2-amino-3,4-diaminobenzoic acid: Similar in structure but contains an additional amino group, making it useful for different types of peptide synthesis.

Fmoc-2-amino-3,4-dimethoxybenzoic acid: Contains methoxy groups instead of methyl groups, which can affect its reactivity and solubility.

Uniqueness

Fmoc-2-amino-3,4-dimethylbenzoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Fmoc group allows for easy removal under mild conditions, making it highly suitable for use in SPPS. Its specific methyl substitutions also contribute to its unique reactivity profile compared to other similar compounds .

Activité Biologique

Fmoc-2-amino-3,4-dimethylbenzoic acid (Fmoc-DMBA) is a derivative of 2-amino-3,4-dimethylbenzoic acid, widely utilized in peptide synthesis as a protected amino acid. The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis and can be removed under mild conditions. This article reviews the biological activities associated with Fmoc-DMBA, focusing on its antimicrobial properties, applications in drug development, and potential therapeutic uses.

Fmoc-DMBA is characterized by its hydrophobic nature and the presence of both an amino group and a carboxylic acid, which are critical for its biological activity. The molecular formula is , and it exhibits a melting point of approximately 120-125 °C.

Antimicrobial Properties

Recent studies have highlighted the potential of Fmoc-DMBA derivatives in developing antimicrobial peptides (AMPs). AMPs are recognized for their ability to combat bacterial infections, particularly against drug-resistant strains. The following table summarizes the antimicrobial activity of various Fmoc-protected amino acids, including Fmoc-DMBA:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Fmoc-DMBA | Moderate | High | 32 µg/mL |

| Fmoc-Lys-Fmoc | High | Moderate | 16 µg/mL |

| Fmoc-Trp | High | High | 8 µg/mL |

The data indicate that Fmoc-DMBA exhibits significant activity against Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .

The mechanism by which Fmoc-DMBA exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Studies suggest that the hydrophobic interactions between the peptide and the lipid bilayer lead to increased permeability and eventual cell lysis .

Applications in Peptide Synthesis

Fmoc-DMBA is extensively used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the generation of bioactive compounds with enhanced stability and activity. A study demonstrated that peptides synthesized with Fmoc-DMBA showed improved proteolytic stability compared to those synthesized with natural amino acids .

Case Study 1: Antimicrobial Peptidomimetics

A recent investigation synthesized a series of peptidomimetics incorporating Fmoc-DMBA. These compounds were screened against various bacterial strains. The results showed that certain peptidomimetics exhibited potent antimicrobial activity without hemolytic effects on human red blood cells . This finding underscores the potential for developing therapeutic agents that are both effective against pathogens and safe for human use.

Case Study 2: Supramolecular Gels

Another study explored the use of Fmoc-DMBA in forming supramolecular gels. These gels demonstrated significant anti-inflammatory properties due to their amphiphilic nature, which facilitates self-assembly into structured networks. The gels showed promise for applications in drug delivery systems .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-14-11-12-20(23(26)27)22(15(14)2)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVBWDCTVPZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160313 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-78-6 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.